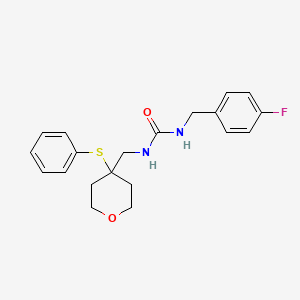

1-(4-fluorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is also known as TAK-659 and has been identified as a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in the signaling pathways of immune cells, and its inhibition has been shown to have therapeutic benefits in the treatment of various diseases.

Scientific Research Applications

Structural Features and Antagonist Activity

A study by Zhang et al. (2008) on a series of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, which includes compounds with structural similarities to the queried compound, revealed that specific structural features are critical for Neuropeptide S (NPS) antagonist activity. The research demonstrated the importance of a urea functionality at the 7-position for potent antagonist activity, and modifications to this part of the molecule significantly affect its potency. This finding suggests potential applications in designing NPS antagonists for therapeutic purposes (Yanan Zhang, B. Gilmour, H. Navarro, S. Runyon, 2008).

Gelation Properties

Lloyd and Steed (2011) investigated 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound that forms hydrogels across a range of acids at specific pH levels. The morphology and rheology of these gels can be tuned by the identity of the anion, showcasing the utility of urea derivatives in creating materials with adjustable physical properties. Such findings hint at the potential applications of similar urea derivatives in materials science, particularly in the development of hydrogels with tailored properties (G. Lloyd, J. Steed, 2011).

Synthesis and Radiolabeling

Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist featuring a 4-[18F]fluorobenzyl component, highlighting the compound's potential in PET imaging for medical diagnostics. This research demonstrates the utility of fluorobenzyl urea derivatives in developing radiolabeled compounds for imaging studies, providing a basis for exploring similar applications for the queried compound (P. Mäding, F. Füchtner, B. Johannsen, J. Steinbach, C. Hilger, M. Friebe, M. Halks-Miller, R. Horuk, R. Mohan, 2006).

Anticancer Activity

Research by Gaudreault et al. (1988) on 1-aryl-3-(2-chloroethyl) ureas, including structural analogs of the queried compound, evaluated their cytotoxicity against human adenocarcinoma cells. The findings suggest that specific aryl-urea derivatives possess significant anticancer activity, indicating potential research applications in developing new anticancer agents (R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2S/c21-17-8-6-16(7-9-17)14-22-19(24)23-15-20(10-12-25-13-11-20)26-18-4-2-1-3-5-18/h1-9H,10-15H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYWVAWVTCDTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-8-(morpholin-4-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2569928.png)

![N-benzyl-N-methyl-5-{5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2569932.png)

![2-Methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2569933.png)

![1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2569935.png)

![Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2569938.png)

![ethyl 3-cyclopentyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2569940.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylonitrile](/img/structure/B2569941.png)